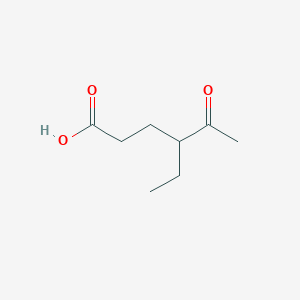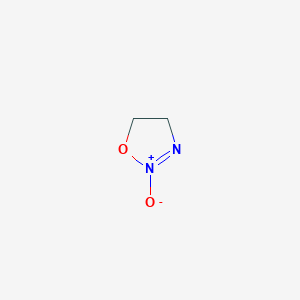![molecular formula C8H13NO4 B14680946 Ethyl oxo[(2-oxobutyl)amino]acetate CAS No. 33140-33-9](/img/structure/B14680946.png)
Ethyl oxo[(2-oxobutyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester is an organic compound that falls under the category of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is known for its unique structure, which includes an ethyl ester group and an oxo group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester typically involves the esterification of acetic acid derivatives with appropriate alcohols. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of an acid catalyst like sulfuric acid. The reaction conditions usually involve heating the mixture to reflux to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield acetic acid and the corresponding alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to primary alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Acetic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the manufacture of various chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. The ester group can be hydrolyzed by esterases, releasing the active components that can interact with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the oxo and amino groups.
Methyl butyrate: Another ester with a different alkyl group but similar ester functionality.
Propyl acetate: Similar ester structure with a different alkyl chain.
Uniqueness
Acetic acid, 2-oxo-2-[(2-oxobutyl)amino]-, ethyl ester is unique due to the presence of both oxo and amino groups, which confer distinct reactivity and potential applications compared to simpler esters like ethyl acetate or methyl butyrate. Its structure allows for more diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
33140-33-9 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
ethyl 2-oxo-2-(2-oxobutylamino)acetate |
InChI |
InChI=1S/C8H13NO4/c1-3-6(10)5-9-7(11)8(12)13-4-2/h3-5H2,1-2H3,(H,9,11) |
Clé InChI |
MYORGSWHEDJWOX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CNC(=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2-Carboxyethylsulfanyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoic acid](/img/structure/B14680870.png)
![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)








![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)


